BRN 4242351
Description
BRN 4242351, identified as 1-bromonaphthalene (1-BrN) in referenced studies, is a halogenated aromatic compound with the molecular formula C₁₀H₇Br . It is structurally characterized by a naphthalene backbone substituted with a bromine atom at the 1-position. This compound is notable for its room-temperature phosphorescence (RTP) properties when complexed with β-cyclodextrin (β-CD) and aliphatic alcohols, making it valuable in photochemical and analytical applications . Its physicochemical properties include:
- Molecular weight: 207.07 g/mol
- Boiling point: 281–283°C
- Solubility: Low in water, soluble in organic solvents like ethanol and hexane.
Properties
CAS No. |
126145-75-3 |
|---|---|
Molecular Formula |
C103H177N3O18 |
Molecular Weight |
1745.5 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C103H177N3O18/c1-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-69-104-93(113)88-84(116-74(4)107)86(117-75(5)108)91(122-85-87(118-76(6)109)90(119-77(7)110)95(120-78(8)111)123-89(85)94(114)105-70-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-2)96(124-88)121-83-62-63-101(13)82(98(83,9)10)61-64-103(15)92(101)81(112)72-79-80-73-100(12,66-65-99(80,11)67-68-102(79,103)14)97(115)106-71-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-3/h72,80,82-92,95-96H,16-71,73H2,1-15H3,(H,104,113)(H,105,114)(H,106,115) |
InChI Key |
MMFLYZVOXNMUER-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
Synonyms |
[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(he ptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7 ,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(hept adecylcarbamoyl)oxan-2-yl] acetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and carbamoylation. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Purification methods such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl groups would yield carboxylic acids, while reduction of the carbamoyl groups would produce primary amines.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying cell membrane interactions due to its amphiphilic nature.
Medicine: Possible applications in drug delivery systems, given its multiple functional groups that can be modified for targeted delivery.
Industry: Use in the development of advanced materials with specific properties, such as hydrophobic coatings or surfactants.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in drug delivery, it might interact with cell membrane receptors or transport proteins to facilitate the entry of therapeutic agents into cells. The pathways involved would be determined by the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
1-Chloronaphthalene (1-ClN)
- Molecular formula : C₁₀H₇Cl
- Key differences :
- Electrophilic reactivity : The C–Cl bond is less polarizable than C–Br, leading to slower substitution reactions .
- Phosphorescence intensity : 1-ClN exhibits weaker RTP than 1-BrN in β-CD systems due to reduced spin-orbit coupling effects .
- Boiling point : 259°C (lower than 1-BrN), reflecting weaker intermolecular forces.
2-Bromonaphthalene (2-BrN)
- Molecular formula : C₁₀H₇Br
- Key differences :
Comparison with Functionally Similar Compounds
1-Iodonaphthalene (1-IN)
Methyl 3-(pyridin-4-yl)acrylate (CAS 84228-93-3)
- Molecular formula: C₈H₇NO₂
- Key differences :
Tabulated Comparison of Key Properties
| Property | 1-BrN (BRN 4242351) | 1-ClN | 2-BrN | 1-IN | CAS 84228-93-3 |
|---|---|---|---|---|---|
| Molecular weight (g/mol) | 207.07 | 162.62 | 207.07 | 254.07 | 149.15 |
| Boiling point (°C) | 281–283 | 259 | 279 | 302 | 215 (decomposes) |
| Phosphorescence lifetime | ~2 ms | ~0.5 ms | ~1.5 ms | ~5 ms | N/A |
| Log P (octanol-water) | 4.1 | 3.8 | 4.0 | 4.5 | 1.08 |
| Primary application | RTP studies | Solvent | Organic synth. | Photovoltaics | Organic synth. |
Research Findings and Mechanistic Insights
- Phosphorescence enhancement: In β-CD systems, 1-BrN’s RTP intensity is maximized with pentanol due to optimal steric fit in ternary complexes (1-BrN:alcohol:β-CD) . Longer-chain alcohols (e.g., octanol) reduce RTP by destabilizing these complexes .
- Reactivity trends : Brominated naphthalenes undergo electrophilic substitution faster than chlorinated analogs but slower than iodinated ones, aligning with halogen electronegativity (Cl > Br > I) .
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